molecular formula C12H11F3N2O2S B1523867 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate CAS No. 1306606-88-1

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B1523867
CAS No.: 1306606-88-1
M. Wt: 304.29 g/mol
InChI Key: CIWZFJTZZCLCMM-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H11F3N2O2S and a molecular weight of 304.29 g/mol . This compound is characterized by the presence of a trifluoroethyl group, an ethyl group, and a benzothiazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 6-ethyl-1,3-benzothiazol-2-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, are crucial for efficient production. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The benzothiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate apart from similar compounds is its combination of the trifluoroethyl group with the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-2-7-3-4-8-9(5-7)20-10(16-8)17-11(18)19-6-12(13,14)15/h3-5H,2,6H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWZFJTZZCLCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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